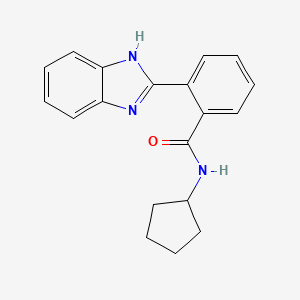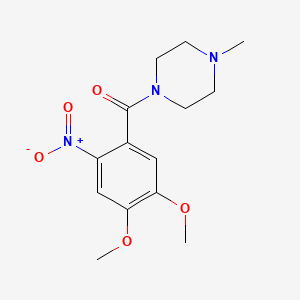![molecular formula C10H14N6OS2 B5569810 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that yield diverse structures, highlighting the synthetic versatility of triazole and thiadiazole derivatives. For instance, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives employs a series of reactions confirmed by spectral data analysis (Wang et al., 2010). These synthetic routes often involve condensation reactions facilitated by carbodiimide catalysis to form the core structure characteristic of such compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is frequently established through crystallographic studies and spectral data, including IR, 1H NMR, and MS analyses. The structural elucidation often reveals complex interactions and orientations within the molecule, such as the twisted planes between the acetamide and thiadiazole units or the hypervalent interactions observed in some derivatives (Ismailova et al., 2014).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including cyclization and alkylation, to form new derivatives with distinct pharmacological properties. The reactivity is significantly influenced by the presence of the triazole and thiadiazole rings, which can participate in reactions leading to the formation of novel heterocyclic compounds with potential bioactive properties (Maliszewska-Guz et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are closely related to their molecular architecture. Detailed physicochemical characterization provides insights into their stability and suitability for further chemical modifications or potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological systems, are central to understanding the potential applications of these compounds. Studies often focus on their antimicrobial, anticancer, and pharmacological activities, exploring the relationship between structure and activity to identify promising therapeutic agents (Kovalenko et al., 2012).
科学的研究の応用
Insecticidal Activity
Compounds incorporating a thiadiazole moiety, synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been examined for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These heterocyclic compounds showed potential as insecticidal agents (Fadda et al., 2017).
Antimicrobial Effects
Novel thiazole derivatives, including the subject compound, have been synthesized and tested for antimicrobial activities against a variety of foodborne bacteria, yeasts, and filamentous fungi species. These substances demonstrated considerable antimicrobial effects on the tested pathogenic microorganisms (Cankiliç & Yurttaş, 2017).
Anticancer Agents
Several derivatives of the compound have been synthesized and evaluated for their anticancer activity. Notably, a derivative showed high selectivity and apoptosis induction capability in studies against A549 human lung adenocarcinoma cells, suggesting potential as anticancer agents (Evren et al., 2019).
Antitrypanosomal Activity
Research into the synthesis of derivatives with potential antitrypanosomal activity has been conducted. These compounds were screened against T. brucei gambience, showing promising results, which might lead to new therapeutic options for trypanosomiasis (Lelyukh et al., 2023).
特性
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS2/c1-3-4-8-13-14-9(19-8)12-7(17)5-18-10-15-11-6-16(10)2/h6H,3-5H2,1-2H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAXUNVDGJKACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)
![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)
![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)


![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)
![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)
![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)
![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)
![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)